4-Ethyl-3-methyl-1,4-hexanediol

Description

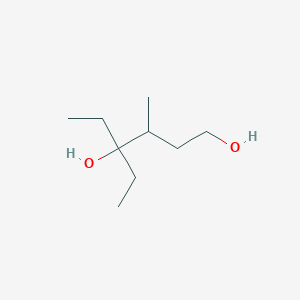

4-Ethyl-3-methyl-1,4-hexanediol is a branched-chain diol featuring hydroxyl groups at the 1 and 4 positions of a hexane backbone, with ethyl and methyl substituents at the 4 and 3 positions, respectively. Such diols are typically utilized in specialty chemical synthesis, polymer production, or as intermediates in pharmaceuticals .

Properties

IUPAC Name |

4-ethyl-3-methylhexane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-4-9(11,5-2)8(3)6-7-10/h8,10-11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMRAWNFXBKIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(C)CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methyl-1,4-hexanediol can be achieved through several methods. One common approach involves the preparation of a corresponding ketohexanoate, which is then reduced to the diol using lithium aluminum hydride . This method ensures high yields and purity of the final product. Another method involves the use of Grignard reagents, where the appropriate alkyl halides are reacted with magnesium to form the Grignard reagent, which is then reacted with an ester to form the desired diol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at position 4 is more susceptible to oxidation than the primary hydroxyl at position 1. Common oxidizing agents yield distinct products:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous solution | 4-Ethyl-3-methyl-4-hexanone | Secondary alcohol → ketone |

| Chromium trioxide (CrO₃) | Anhydrous acetone | 4-Ethyl-3-methyl-4-hexanone | Secondary alcohol → ketone |

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | 4-Ethyl-3-methyl-4-hexanone | Mild oxidation preserves primary OH |

The primary hydroxyl group (position 1) typically remains unoxidized under these conditions but can form carboxylic acids under stronger oxidizing agents like HNO₃ .

Reduction Reactions

While the diol itself is a reduced species, its derivatives (e.g., ketones) can undergo further reduction:

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| 4-Ethyl-3-methyl-4-hexanone | LiAlH₄ | Dry ether | 4-Ethyl-3-methyl-1,4-hexanediol |

| 4-Ethyl-3-methyl-4-hexanone | NaBH₄ | Methanol | This compound |

Enzymatic reductions using alcohol dehydrogenases (e.g., LbADH) have also been reported for analogous diols, achieving >80% conversion in organic solvents like cyclopentyl methyl ether .

Esterification and Etherification

The hydroxyl groups react with acylating or alkylating agents:

Esterification

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine, RT | 1,4-Diacetyl-4-ethyl-3-methylhexanediol |

| Benzoyl chloride | NaOH, 0°C | 1,4-Dibenzoyl-4-ethyl-3-methylhexanediol |

Etherification

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | Ag₂O, DMF | 1,4-Dimethoxy-4-ethyl-3-methylhexane |

| Ethylene oxide | H₂SO₄ catalyst | Polyether derivatives |

Acetal/Ketal Formation

The diol reacts with aldehydes or ketones under acidic conditions to form cyclic acetals/ketals:

| Carbonyl Compound | Catalyst | Product |

|---|---|---|

| Acetone | H₂SO₄ | 4-Ethyl-3-methyl-1,4-dioxolane derivative |

| Formaldehyde | HCl | 1,3-Dioxane derivative |

Dehydration Reactions

Acid-catalyzed dehydration produces alkenes. The major product depends on the stability of the carbocation intermediate:

| Acid Catalyst | Temperature | Major Product |

|---|---|---|

| H₃PO₄ | 180°C | 4-Ethyl-3-methyl-1,3-hexadiene |

| H₂SO₄ | 120°C | 4-Ethyl-3-methyl-1,4-hexadien-3-ol |

Substitution Reactions

The hydroxyl groups can be replaced by halogens or other nucleophiles:

| Reagent | Conditions | Product |

|---|---|---|

| SOCl₂ | Pyridine, reflux | 1,4-Dichloro-4-ethyl-3-methylhexane |

| PBr₃ | Ether, 0°C | 1,4-Dibromo-4-ethyl-3-methylhexane |

Scientific Research Applications

4-Ethyl-3-methyl-1,4-hexanediol has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methyl-1,4-hexanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

2-Ethyl-1,3-hexanediol (CAS 94-96-2)

- Structure : Hydroxyl groups at 1 and 3 positions; ethyl substituent at position 2.

- Its safety data sheet (SDS) highlights standard handling precautions for diols, including avoiding inhalation and skin contact .

- Key Difference : The vicinal hydroxyl groups (1,3 vs. 1,4 in the target compound) likely enhance solubility in polar solvents compared to 4-Ethyl-3-methyl-1,4-hexanediol.

1,2-Hexanediol (CAS 6920-22-5)

- Structure : Vicinal diol with hydroxyl groups at positions 1 and 2.

- Properties : Widely used in cosmetics and pharmaceuticals due to high water solubility and humectant properties. The U.S. EPA designated it as a low-priority substance, citing analogs like 1,2-butanediol for neurotoxicity risk extrapolation .

- Key Difference: Vicinal diols exhibit stronger hydrogen-bonding capacity, leading to higher boiling points and hygroscopicity compared to non-vicinal diols like this compound.

1,4-Cyclohexanediol Derivatives

- Properties: Cyclic derivatives often display enhanced thermal stability and are used in polymer crosslinking. The absence of a cyclic backbone in this compound likely reduces rigidity but improves solubility in non-polar media .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Diols

| Compound | Hydroxyl Positions | Key Substituents | Solubility Trend | Common Applications |

|---|---|---|---|---|

| This compound | 1,4 | Ethyl (C4), Methyl (C3) | Moderate (polar/non-polar) | Specialty synthesis, polymers |

| 2-Ethyl-1,3-hexanediol | 1,3 | Ethyl (C2) | High (polar solvents) | Laboratory reference material |

| 1,2-Hexanediol | 1,2 | None | Very high (aqueous) | Cosmetics, pharmaceuticals |

| 1,4-Cyclohexanedione acetal | 1,4 (cyclic) | Ethylene acetal | Low (non-polar) | Polymer crosslinking agents |

Key Findings :

- Branching Effects : The ethyl and methyl groups in this compound reduce crystallinity compared to linear diols, enhancing compatibility with hydrophobic matrices in polymer blends.

- Hydroxyl Positioning: Non-vicinal diols (e.g., 1,4-hexanediols) generally exhibit lower reactivity in esterification or etherification reactions compared to vicinal analogs like 1,2-hexanediol .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-3-methyl-1,4-hexanediol, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis often involves boronate ester intermediates or nucleophilic substitution reactions. For example, asymmetric diol synthesis can utilize organoboron reagents under controlled conditions to achieve stereoselectivity . Key parameters include temperature (e.g., reflux at 60–65°C for optimal reaction rates ), solvent choice (polar aprotic solvents enhance nucleophilicity), and catalyst selection (e.g., K₂CO₃ for deprotonation ). Post-synthesis purification may involve liquid-liquid extraction (diethyl ether/water) and column chromatography (Li et al., 2001) .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming molecular structure, particularly and NMR to identify ethyl and methyl substituents. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy detects hydroxyl groups. Purity assessment often employs High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with protocols adapted from similar diol analyses .

Q. How can researchers optimize purification protocols to isolate this compound from complex reaction mixtures?

- Methodological Answer : After synthesis, impurities like unreacted aldehydes or byproducts are removed via sequential washes (e.g., 5% NaOH to eliminate acidic residues ). Rotary evaporation followed by recrystallization in non-polar solvents (e.g., hexane) enhances purity. For challenging separations, preparative HPLC with a C18 column and isocratic elution (water/acetonitrile) is recommended .

Advanced Research Questions

Q. What strategies are employed to resolve stereochemical ambiguities in this compound synthesis, particularly regarding diastereomer formation?

- Methodological Answer : Chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or optical rotation comparisons with known standards. Asymmetric synthesis routes, such as Matteson’s boronate-mediated approach, minimize racemization .

Q. How do solvent polarity and hydrogen-bonding interactions affect the physicochemical behavior of this compound in solution-phase studies?

- Methodological Answer : Ultrasonic velocity and absorption measurements (1–12 MHz range) reveal solvent-dependent aggregation states, with polar solvents (e.g., water) promoting intermolecular H-bonding . Dielectric constant analysis and computational simulations (DFT) further elucidate solvent-solute interactions.

Q. In cases of conflicting reported data on the compound’s thermodynamic properties, what meta-analytical approaches can validate experimental consistency?

- Methodological Answer : Systematic reviews should quantify heterogeneity using metrics like (proportion of total variation due to heterogeneity) and (standardized χ² statistic) . Experimental replication under standardized conditions (e.g., fixed temperature/purity criteria) reduces variability. Cochrane Handbook guidelines recommend sensitivity analyses to identify outlier studies .

Q. What mechanistic insights can be derived from kinetic studies of this compound’s acid-catalyzed dehydration or oxidation reactions?

- Methodological Answer : Kinetic isotope effects (KIEs) and isotopic labeling (e.g., -substituted diols) identify rate-determining steps. Reaction monitoring via in situ Raman spectroscopy or TLC tracks intermediate formation . Computational models (e.g., DFT) predict transition states and validate experimental activation energies.

Notes on Data Interpretation and Contradictions

- Unexpected Results : If NMR spectra indicate unexpected stereoisomers, revisit synthetic conditions (e.g., chiral catalyst efficiency) or characterize intermediates via MS/MS fragmentation .

- Meta-Analysis Limitations : Heterogeneity metrics (e.g., ) may signal methodological disparities, requiring subgroup analyses by solvent or instrumentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.